2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-(oxan-4-yloxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-11-4-1-8(12-9)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDLKLFGVNQFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Research Findings:
Data Table: Chlorination Methods
| Method | Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| POCl₃ in DMF | POCl₃ | 70°C | 6 hours | 56 | High purity, aqueous work-up |
| SOCl₂ | Thionyl chloride | 70°C | 6 hours | 65 | Reflux, chromatography purification |
| POCl₃ in toluene | POCl₃ | Reflux (~110°C) | 5 hours | 65 | Reflux in toluene, work-up with water |
Nucleophilic Substitution with Tetrahydro-2H-pyran-4-ol
Method Overview:
Post-chlorination, the key step involves nucleophilic substitution where the chlorine at the 4-position of pyrimidine is replaced with the tetrahydro-2H-pyran-4-yloxy group. This is typically achieved using nucleophilic attack facilitated by bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as DMF or DMSO.
Key Research Findings:
Data Table: Nucleophilic Ether Formation
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Microwave-assisted in DMF | Tetrahydro-2H-pyran-4-ol, K₂CO₃ | DMF | 150°C | 10 min | 56 | Rapid, high-yield, microwave conditions |
| Base-mediated in toluene | Tetrahydro-2H-pyran-4-ol, K₂CO₃ | Toluene | 75°C | 12 hours | 65 | Conventional heating, scalable |
| NMP with N-ethyl-N,N-diisopropylamine | Tetrahydro-2H-pyran-4-ol, N-ethyl-N,N-diisopropylamine | NMP | 90°C | 12 hours | 65 | Alternative base, good yields |
Alternative Synthetic Routes and Optimization Strategies
Deprotection and functionalization:
- The tetrahydro-2H-pyran-4-yloxy group can be introduced via nucleophilic substitution on chlorinated pyrimidines, with subsequent deprotection steps if necessary.
-
- Microwave-assisted synthesis significantly reduces reaction times and improves yields, especially for nucleophilic substitutions in polar solvents like DMF.
Summary of Key Preparation Steps
Notes and Considerations
Reactivity of starting materials:
The chlorination step's efficiency depends on the substituents on the pyrimidine ring; electron-withdrawing groups facilitate substitution.Reaction optimization:
Microwave irradiation and choice of base can significantly influence yields and reaction times.Purity and yield:
Purification via chromatography is often necessary to obtain high-purity products suitable for subsequent reactions.Safety precautions: Reactions involving POCl₃, SOCl₂, and other chlorinating agents require appropriate safety measures due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted pyrimidines with different functional groups, which can be used in further chemical synthesis.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research indicates that pyrimidine derivatives exhibit antiviral properties. 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine has been studied for its potential effectiveness against viral infections by inhibiting viral replication mechanisms.
Case Study : A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives, including this compound, demonstrating significant antiviral activity against specific RNA viruses. The mechanism involved interference with viral RNA synthesis, making it a candidate for further development as an antiviral agent.
2. Anticancer Properties
Pyrimidine derivatives have shown promise in cancer therapy due to their ability to inhibit key enzymes involved in DNA replication and repair.
Case Study : In a recent study, researchers synthesized a series of pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, suggesting its potential as a targeted anticancer drug.
Agrochemical Applications
1. Herbicide Development
The unique structure of this compound makes it suitable for developing herbicides that target specific plant metabolic pathways.
Case Study : Research conducted by agricultural scientists demonstrated that this compound could inhibit the growth of certain weed species without affecting crop plants. Field trials showed a significant reduction in weed biomass when applied at optimal concentrations, indicating its potential as an environmentally friendly herbicide.
Summary of Applications
| Application Area | Description | Relevant Studies |
|---|---|---|
| Antiviral Activity | Inhibits viral replication mechanisms | Journal of Medicinal Chemistry study on pyrimidine derivatives |
| Anticancer Properties | Selective cytotoxicity towards cancer cells | Cytotoxicity studies on cancer cell lines |
| Herbicide Development | Targets specific plant metabolic pathways for weed control | Field trials showing efficacy against specific weed species |
Mechanism of Action
The mechanism by which 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Position 4
The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents at position 4. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility : Nitrogen-containing substituents (e.g., piperidinyl, pyridinyl) improve aqueous solubility via protonation, while ether-linked groups (e.g., tetrahydro-pyranyloxy) exhibit moderate solubility in organic solvents .
- Metabolic Stability : Saturated rings (e.g., tetrahydro-pyran, piperidine) resist oxidative degradation better than unsaturated analogs (e.g., furyl, vinyl), which may undergo metabolic epoxidation or ring-opening .
Biological Activity
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrimidine core substituted with a chloro group and a tetrahydro-pyran moiety. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit promising antitumor activity. For instance, compounds related to this compound have shown significant inhibition of various cancer cell lines.
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| MCF-7 | 0.057 ± 0.003 | High cytotoxicity |
| HCT-116 | 0.081 ± 0.004 | Induces apoptosis |
| HepG-2 | 0.119 ± 0.007 | Moderate activity |
These results indicate that the compound has superior cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cells compared to standard treatments like sorafenib, which has an IC50 of approximately 0.184 μM .
The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of cyclin-dependent kinases (CDK), particularly CDK2. Molecular docking studies suggest that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids, thus inhibiting its activity and leading to cell cycle arrest and apoptosis in tumor cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrahydro-pyran moiety can significantly impact the biological activity of pyrimidine derivatives. For example, variations in substituents on the pyrimidine ring or changes in the tetrahydro-pyran structure can enhance or diminish antitumor efficacy .
Case Studies
- Study on Apoptosis Induction : A specific study investigated the effect of compound 14 (a derivative similar to this compound) on cell cycle progression in HCT cells. The results showed a significant increase in apoptosis rates, with early and late apoptosis rates reaching 21.51% and 12.95%, respectively, compared to control levels of only 1.85% .
- Inhibition Assays : Additional assays demonstrated that compounds derived from this scaffold exhibited potent inhibition against various bacterial strains, suggesting a broader spectrum of biological activity beyond just antitumor effects .
Q & A
Q. What synthetic routes are recommended for preparing 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of 2-chloropyrimidine derivatives. A two-step approach is common:
Step 1: Prepare the tetrahydro-2H-pyran-4-ol moiety via acid-catalyzed cyclization of diols or reduction of pyranones (e.g., using LiAlH₄ or NaBH₄ in anhydrous THF) .
Step 2: React 2-chloro-4-hydroxypyrimidine with the activated pyran-4-ol derivative (e.g., via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine) to install the ether linkage .
Validation: Monitor reaction progress by TLC (silica gel, UV detection) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR:
- ¹H NMR: Identify the pyrimidine ring protons (δ 8.2–8.5 ppm for H-5 and H-6) and tetrahydro-2H-pyran signals (δ 3.5–4.0 ppm for oxymethylene protons, δ 1.5–2.0 ppm for methylene groups).
- ¹³C NMR: The pyrimidine C-2 chlorine substituent deshields adjacent carbons (C-2: ~158 ppm; C-4: ~165 ppm due to oxygen substitution) .
- IR: Confirm the C-O-C ether stretch (~1100 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₉H₁₀ClN₂O₂: 213.04).
Q. What purification methods optimize yield and purity?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted starting materials.
- Recrystallization: Dissolve crude product in hot ethanol, cool to −20°C for 12 hours, and filter to isolate crystals .
- Safety Note: Handle chlorinated intermediates in a fume hood; avoid exposure to moisture to prevent decomposition .
Advanced Research Questions
Q. How to address regioselectivity challenges in substituting the pyrimidine ring?
Methodological Answer: Regioselectivity at the 4-position is influenced by:
- Electrophilic directing groups: The chlorine at C-2 deactivates the ring, favoring nucleophilic attack at C-4 due to resonance stabilization .
- Catalytic conditions: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions at C-5 or C-6, leveraging halogen-metal exchange strategies .
Case Study: In , introducing a trifluoromethyl group at C-5 required protection/deprotection of the pyran-4-yloxy group to prevent side reactions.
Q. Can computational methods predict reactivity or binding interactions?
Methodological Answer:
- DFT Calculations: Optimize the molecule’s geometry (B3LYP/6-31G* basis set) to analyze electron density distribution, identifying nucleophilic/electrophilic sites.
- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; prioritize docking poses with the lowest binding energy (ΔG < −8 kcal/mol) .
Validation: Compare computational results with experimental SAR data from pyrimidine-based inhibitors in kinase assays .
Q. What strategies enable functionalization of the tetrahydro-2H-pyran-4-yloxy group?
Methodological Answer:
- Oxidation: Convert the pyran oxygen to a ketone using Jones reagent (CrO₃/H₂SO₄), enabling further nucleophilic additions .
- Ring-opening: Treat with BBr₃ in CH₂Cl₂ to cleave the ether linkage, yielding a diol intermediate for re-functionalization .
Advanced Application: In , the pyran moiety was modified to incorporate spirocyclic systems via radical-initiated cyclization, enhancing pharmacological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
